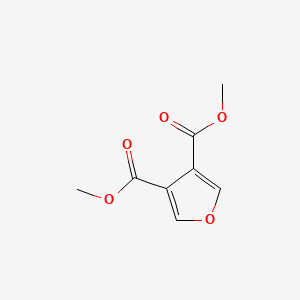

Dimethyl furan-3,4-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl furan-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVRCIAIDGNMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307502 | |

| Record name | dimethyl furan-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-33-1 | |

| Record name | 3, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl furan-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Furanic Building Blocks in Organic Synthesis and Advanced Materials

Furanic compounds, derived from renewable biomass sources, are increasingly recognized as crucial building blocks in the development of sustainable chemical processes. mdpi.comacs.org Their inherent reactivity and structural features make them ideal starting materials for a diverse array of chemical transformations. nih.govunizg.hr The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, can act as a diene in Diels-Alder reactions, a nucleophile in substitution reactions, and can be oxidized to form other valuable functional groups. nih.govunizg.hrrsc.org

This versatility has led to their use in the synthesis of complex natural products, pharmaceuticals, and advanced materials. nih.govthieme-connect.com In the realm of materials science, furan-based monomers are being explored for the creation of bio-based polymers, such as polyesters and polyamides, offering a greener alternative to their petroleum-derived counterparts. sigmaaldrich.comacs.orgacs.org The rigid structure of the furan ring can impart desirable thermal and mechanical properties to these polymers. acs.org

Overview of Dicarboxylate Substituted Furans As Versatile Intermediates

Within the family of furanic compounds, those bearing two carboxylate groups, known as furandicarboxylates, are of particular interest. The position of these carboxylate groups on the furan (B31954) ring significantly influences the molecule's reactivity and the properties of the resulting products. The most studied isomer, 2,5-furandicarboxylic acid (FDCA), has garnered considerable attention as a replacement for terephthalic acid in the production of polymers like polyethylene (B3416737) furanoate (PEF). researchgate.netacs.org

However, other isomers, such as furan-3,4-dicarboxylates and furan-2,4-dicarboxylates, are also gaining traction as valuable intermediates. researchgate.netrsc.org These isomers offer different geometric arrangements of the functional groups, leading to the synthesis of unique molecular architectures and materials with distinct properties. acs.orgacs.org The presence of the two ester functionalities in dicarboxylate-substituted furans provides multiple reaction sites for further chemical modification, making them highly versatile platforms for organic synthesis. thieme-connect.comrsc.org

Current Research Landscape and Academic Focus on Dimethyl Furan 3,4 Dicarboxylate

Established Synthetic Pathways and Mechanistic Elucidation

Several key methods for the synthesis of this compound have been documented in chemical literature. These pathways offer different approaches to constructing the furan ring with the desired carboxylate substituents.

Synthesis via Reactions of Sulfur Ylides with Acetylenic Carboxylates

A notable method for the preparation of polysubstituted furans, including this compound, involves the reaction of sulfur ylides with acetylenic esters. rsc.org Specifically, the direct reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), yields dialkyl furan-3,4-dicarboxylates. rsc.org This transformation proceeds through a sophisticated tandem sequence of reactions: an initial Michael addition, followed by an intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, an elimination step. rsc.org This method is valued for its directness and simplicity in creating structurally diverse furan compounds. rsc.org

The versatility of sulfur ylides in furan synthesis is further highlighted by their use in reactions catalyzed by precious metals like gold, where they react with terminal alkynes. rsc.org Additionally, the reaction of sulfonium (B1226848) ylides with DMAD can be a powerful tool for constructing the furan motif. rsc.org The mechanism often involves the nucleophilic attack of the ylide on the electron-deficient alkyne, leading to intermediates that cyclize to form the furan ring. osi.lv

Preparation from Diethyl 2,3-Diacetylsuccinate through Acid-Catalyzed Cyclization

The acid-catalyzed cyclization of 1,4-dicarbonyl compounds, a classic approach known as the Paal-Knorr furan synthesis, is a well-established route to furan derivatives. pharmaguideline.comorganic-chemistry.org In the context of this compound synthesis, a related precursor, diethyl 2,3-diacetylsuccinate, can be utilized. google.com This compound, upon treatment with an acid catalyst, undergoes an intramolecular condensation and dehydration to form the furan ring.

Various acids can be employed to promote this cyclization. For instance, sulfuric acid is a common catalyst for this type of transformation. Other reported methods have used reagents like polyphosphoric acid to first produce the diethyl ester, which is then hydrolyzed. google.com The reaction conditions, such as the choice of acid and solvent, can influence the reaction's efficiency and selectivity. google.comgoogle.com

Formation from Furan and Dimethyl Acetylenedicarboxylate via Diels-Alder Adducts and Subsequent Fragmentation

The Diels-Alder reaction provides another pathway to furan derivatives. The reaction between furan and a dienophile like dimethyl acetylenedicarboxylate (DMAD) initially forms a [4+2] cycloaddition adduct, specifically an oxanorbornadiene derivative. cdnsciencepub.comresearchgate.netrsc.org This adduct can then undergo further transformations to yield the desired furan product. The reaction of furan with DMAD can be influenced by temperature and the presence of Lewis acids. cdnsciencepub.comresearchgate.net For instance, at elevated temperatures, different adducts can be formed. cdnsciencepub.comresearchgate.net Lewis acids such as aluminum chloride can significantly enhance the rate of the Diels-Alder reaction. cdnsciencepub.comresearchgate.net The initial adduct can then potentially undergo a retro-Diels-Alder reaction or fragmentation to yield the substituted furan, although this is often part of a more complex reaction sequence.

Regioselective Synthesis of Furan Dicarboxylates and Isomer Control

Achieving regioselectivity is a critical aspect of synthesizing substituted furans, particularly when multiple isomers are possible. In the synthesis of furan dicarboxylates, controlling the position of the carboxylate groups on the furan ring is essential.

Several strategies have been developed to achieve regioselective furan synthesis. For example, cobalt(II)-based metalloradical catalysis has been shown to be effective for the regioselective cyclization of alkynes with diazocarbonyls, producing polyfunctionalized furans with complete regioselectivity. nih.gov This method offers a broad substrate scope and high functional group tolerance. nih.gov Similarly, copper-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with aliphatic cyclic ketones can produce fused furan derivatives with complete regioselectivity. nih.gov

In the context of furan dicarboxylate isomers, the synthetic method employed often dictates the resulting regioisomer. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates specifically yields furan-3,4-dicarboxylates. rsc.org The ability to control the reaction conditions and starting materials is paramount for selectively synthesizing a particular isomer like this compound over its 2,4- or 2,5-isomers. The properties of polyesters derived from different furan dicarboxylate isomers have been shown to vary significantly, underscoring the importance of isomer control in polymer chemistry applications. rsc.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of less hazardous reagents, milder reaction conditions, and improved atom economy, are being applied to the synthesis of furan derivatives.

One approach involves the use of microwave heating in the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate. google.com A patented method describes the preparation of diethyl 2,5-dimethylfuran-3,4-dicarboxylate by microwave heating of diethyl 2,3-diacetylsuccinate in a dilute hydrochloric acid solution. google.com This method avoids the use of expensive or toxic organic solvents, making it a more cost-effective and environmentally benign option suitable for industrial production. google.com

Furthermore, research into the use of bio-based feedstocks for the production of furan compounds is a key area of green chemistry. rsc.orgrsc.org While much of the focus has been on furan-2,5-dicarboxylic acid (FDCA) as a bio-based monomer, the development of sustainable routes to other isomers like the 3,4-dicarboxylate is also of interest. rsc.orgrsc.org The use of enzymatic catalysis, such as with Candida antarctica lipase (B570770) B (CALB), for the polymerization of furan-based monomers also represents a greener alternative to traditional chemical catalysis. acs.orgresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Reaction Conditions

The efficiency and practicality of a synthetic route are determined by factors such as yield, reaction time, temperature, and the nature of the reagents and catalysts used. A comparative analysis of the different methods for synthesizing this compound reveals a range of efficiencies and conditions.

The synthesis via sulfur ylides and acetylenic esters is reported to produce polysubstituted furans in moderate to good yields. rsc.org This method is advantageous due to the use of readily available starting materials. rsc.org

The acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate can also be efficient, with one patented method reporting a yield of up to 61% for the diethyl ester under optimized microwave conditions with 0.4N HCl. google.com Traditional heating methods with HCl have also been reported, yielding both the diester and the corresponding dicarboxylic acid, with yields of 50% and 40% respectively after 15 hours. google.com

Below is a table summarizing the key aspects of these synthetic methodologies.

Table 1: Comparison of Synthetic Methodologies for this compound and its Analogs

| Synthetic Pathway | Starting Materials | Key Reagents/Conditions | Reported Yields | Advantages |

|---|---|---|---|---|

| Sulfur Ylide Reaction | Dimethylsulfonium acylmethylides, Dimethyl acetylenedicarboxylate | Tandem Michael addition, cyclization, elimination | Moderate to good rsc.org | Direct, simple, structurally diverse products rsc.org |

| Acid-Catalyzed Cyclization | Diethyl 2,3-diacetylsuccinate | HCl (microwave or conventional heating), Sulfuric acid, Polyphosphoric acid google.comgoogle.com | Up to 61% (diethyl ester) google.com | Utilizes classic Paal-Knorr synthesis, potential for green chemistry approaches google.com |

| Diels-Alder Reaction | Furan, Dimethyl acetylenedicarboxylate | Thermal conditions, Lewis acids (e.g., AlCl₃) cdnsciencepub.comresearchgate.net | Varies depending on conditions and subsequent steps | Forms initial cycloaddition adduct for further transformation cdnsciencepub.comresearchgate.net |

Hydrolysis Reactions to Furan-3,4-dicarboxylic Acid and Related Derivatives

The ester groups of this compound are susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield furan-3,4-dicarboxylic acid and methanol (B129727). This transformation is a fundamental step in modifying the molecule for further chemical synthesis. The hydrolysis can be carried out under acidic or basic conditions.

For instance, the hydrolysis of this compound is a key step in the synthesis of luminescent lanthanide-furandicarboxylate coordination polymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this process, the diester is first hydrolyzed to the corresponding dicarboxylic acid, which then reacts with lanthanide ions to form the coordination polymer. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The resulting furan-3,4-dicarboxylic acid is a valuable monomer in its own right, particularly in the synthesis of certain polymers and other specialized chemical structures. The controlled hydrolysis of just one of the two ester groups can also be achieved, leading to the formation of the corresponding monoester, which can be useful in specific synthetic strategies.

Reduction Reactions for Derivatization (e.g., to Furanmonomers)

The ester functionalities of this compound can be reduced to alcohols using powerful reducing agents like lithium aluminium hydride (LiAlH4). This reaction converts the diester into 3,4-bis(hydroxymethyl)furan (3,4-BHMF), a diol that serves as a crucial monomer in the synthesis of various polymers and other complex molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comacs.org

This reduction is a key step in creating furan-based monomers that can then be used in subsequent reactions. For example, the resulting diol, 3,4-BHMF, can react with maleimides to form furan-maleimide Diels-Alder adducts, which are utilized in the construction of thermally responsive dendrons and dendrimers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reduction of this compound provides a pathway to furan derivatives with different functional groups, expanding its utility in organic synthesis. acs.org

Cycloaddition Reactions of this compound

The furan ring in this compound can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. These reactions are powerful tools for constructing complex cyclic and polycyclic structures.

Diels-Alder Reactions and Utility as a Dienophile

In the context of Diels-Alder reactions, a type of [4+2] cycloaddition, the furan ring of this compound can act as a diene. wikipedia.org However, it is more commonly employed as a dienophile due to the electron-withdrawing nature of the two ester groups, which deactivates the furan ring for reaction as a diene and activates the double bonds for reaction with a diene. wikipedia.orgrsc.orgnih.gov

Diels-Alder reactions are a cornerstone of organic synthesis, allowing for the formation of six-membered rings with a high degree of stereocontrol. wikipedia.org The use of this compound as a dienophile allows for the introduction of a furan moiety into a new cyclic framework, which can then be further functionalized.

A notable example involves the reaction of furan-fused 3-sulfolenes with dienophiles like dimethyl acetylenedicarboxylate (DMAD), a compound structurally similar to this compound. rsc.org These reactions can lead to the formation of various cycloadducts, demonstrating the versatility of furan derivatives in constructing complex molecular architectures. rsc.org

1,3-Dipolar Cycloadditions and Site-Selectivity Studies

This compound can also participate in 1,3-dipolar cycloadditions, a class of reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgijrpc.com In these reactions, the double bonds of the furan ring can act as the dipolarophile.

Research has shown that the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which are analogous to this compound, can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of reactions. rsc.org This highlights the potential for this compound to be synthesized through such cycloaddition pathways.

Furthermore, studies on the 1,3-dipolar cycloaddition of various dipoles to furanone derivatives have demonstrated high regio- and stereoselectivity. core.ac.uk While not directly involving this compound, these studies provide insight into the expected selectivity in similar reactions with this compound. The electronic and steric properties of the substituents on both the dipole and the dipolarophile play a crucial role in determining the outcome of the reaction.

Polycondensation Chemistry for Polymer Synthesis

A significant application of this compound is in the synthesis of polyesters through polycondensation reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this process, the diester is reacted with a diol, leading to the formation of a polyester (B1180765) chain with the elimination of methanol.

This reaction is analogous to the production of well-known polyesters like PET (polyethylene terephthalate), where a diacid or its ester is reacted with a diol. mdpi.com this compound can be used in combination with various diols, including bio-based aliphatic diols, to produce a range of polyesters with different properties. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The resulting furan-based polyesters are of interest as potential bio-based alternatives to conventional plastics. The rigid furan ring incorporated into the polymer backbone can impart desirable thermal and mechanical properties to the material. acs.org Enzymatically catalyzed polycondensations have also been explored for the synthesis of furanic copolyesters, offering a more sustainable pathway for polymer production. researchgate.net

Other Functional Group Transformations and Derivatizations

Beyond the primary reactions discussed, the ester groups of this compound can undergo other functional group transformations. These include amidation, where the esters are reacted with amines to form amides, and transesterification, where the methyl groups of the esters are exchanged with other alkyl groups by reacting with different alcohols in the presence of a catalyst.

The furan ring itself can also be subject to further chemical modification, although its aromatic character makes it relatively stable. Electrophilic substitution reactions on the furan ring are possible, though the presence of the two electron-withdrawing ester groups can make these reactions challenging.

Applications in Advanced Materials Science and Polymer Chemistry Research

Role as a Bio-based Monomer in Polyester (B1180765) Synthesis

Derived from renewable resources, dimethyl furan-3,4-dicarboxylate serves as a key building block for creating sustainable polyesters. coatingsworld.comncsu.edu Its furanic structure offers a bio-based alternative to terephthalic acid, a petroleum-derived monomer used extensively in the plastics industry. ncsu.edu The use of furan-based monomers like this compound is a critical step toward a bioeconomy, aiming to replace fossil-based products with value-added materials from renewable biological sources. coatingsworld.com

This compound can undergo polycondensation reactions with a range of linear bio-based aliphatic diols to form polyesters. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This process typically involves reacting the diester with a diol (such as ethylene (B1197577) glycol, 1,3-propanediol, or 1,4-butanediol) at elevated temperatures, often with a catalyst, to form ester linkages and release methanol (B129727) as a byproduct. acs.org The length of the aliphatic diol chain is a crucial factor that influences the final properties of the polymer, including its flexibility and thermal characteristics. ncsu.edu While research has extensively covered the polycondensation of its 2,5-isomer, the principles apply to the 3,4-isomer, leading to the creation of polyesters with unique structural characteristics due to the different substitution pattern on the furan (B31954) ring. acs.org

Enzymatic polymerization represents a greener and more sustainable pathway for polyester synthesis, operating under milder reaction conditions than traditional chemical catalysis. rug.nlwur.nl Research in this area has prominently featured the use of Candida antarctica lipase (B570770) B (CALB) as a biocatalyst. rug.nlacs.orgnih.gov Studies have successfully employed CALB to catalyze the copolymerization of furan dicarboxylate isomers (dimethyl 2,5-furandicarboxylate and dimethyl 2,4-furandicarboxylate) with various aliphatic diols and the heteroaromatic diol 3,4-bis(hydroxymethyl)furan (3,4-BHMF). rug.nlacs.orgnih.gov

Notably, 3,4-BHMF is produced through the reduction of dimethyl 3,4-furandicarboxylate. rug.nlrug.nl The enzymatic process can be performed in one or two steps, often at temperatures around 90°C, followed by a period under vacuum to facilitate the removal of byproducts and increase the polymer's molecular weight. acs.orgnih.gov These enzymatic strategies highlight the versatility of furan-based monomers in creating copolyesters with tailored properties, and the research involving the 3,4-diol derivative provides critical insights into the potential reactivity and role of the 3,4-diester isomer in such biocatalytic systems. rug.nlacs.org

Influence of Isomeric Substitution on Polyester Properties

The specific placement of the ester groups on the furan ring—known as isomeric substitution—has a profound impact on the resulting polyester's properties. Unlike the linear geometry of the 2,5-isomer, the 3,4-isomer has an asymmetrical, bent structure. This structural kink disrupts the regularity of the polymer chain, which in turn significantly affects its thermal behavior and ability to crystallize. acs.orgmdpi.com

The isomeric structure of the furan dicarboxylate monomer directly influences the thermal properties of the polyester, such as the glass transition temperature (T_g_) and melting temperature (T_m_). acs.orgncsu.edu Polyesters synthesized from the asymmetrical 2,4- and 3,4-isomers tend to have different thermal profiles compared to those made from the linear 2,5-isomer. acs.org For instance, research on copolyesters combining 2,5- and 2,4-furandicarboxylic acid with various diols showed that the T_g_ could be tuned by adjusting the isomer ratio. acs.org The incorporation of even small amounts (5 to 15 mol%) of the 2,4-isomer into poly(ethylene 2,5-furandicarboxylate) (PEF) resulted in a higher T_g_ than the PEF homopolymer. mdpi.com While the homopolymer derived from 3,4-FDCA has been found to be semicrystalline, the introduction of isomers like 2,4-FDCA is known to disrupt crystallinity effectively. acs.org Polyesters derived from 3,4-bis(hydroxymethyl)furan have also been reported to exhibit higher thermal stability. rug.nlrug.nl

Table 1: Thermal Properties of Furanic Copolyesters with Isomeric Variation (Data synthesized from studies on furanic copolyesters to illustrate the effect of isomeric substitution)

| Polymer System | Isomer Content | Glass Transition Temp. (T_g_) | Melting Temp. (T_m_) | Source |

|---|---|---|---|---|

| PEF-based Copolymers | 100% 2,5-FDCA | ~87 °C | ~215 °C | acs.org |

| PEF-based Copolymers | 95% 2,5-FDCA / 5% 2,4-FDCA | ~93 °C | ~205 °C | acs.org |

| PBF-based Copolymers | 100% 2,5-FDCA | ~45 °C | ~172 °C | acs.org |

| PBF-based Copolymers | 95% 2,5-FDCA / 5% 2,4-FDCA | ~48 °C | ~161 °C | acs.org |

| 2,5-FDCA-based co-FPEs with 3,4-BHMF | Varies with diol | 9–10 °C | 53 to 124 °C | acs.orgrug.nl |

| 2,4-FDCA-based co-FPEs with 3,4-BHMF | Varies with diol | -14 to 12 °C | 43 to 61 °C | acs.orgrug.nl |

Note: T_g_ and T_m_ values are approximate and depend on molecular weight and measurement conditions. PEF = Poly(ethylene furanoate), PBF = Poly(butylene furanoate), FDCA = Furandicarboxylic acid, co-FPEs = furanic copolyesters, 3,4-BHMF = 3,4-bis(hydroxymethyl)furan.

The ability of a polymer to crystallize depends on the regularity of its chain structure, which allows for efficient packing into an ordered lattice. The linear and symmetrical nature of the 2,5-isomer facilitates high crystallinity in its homopolymers, similar to conventional aromatic polyesters. ncsu.edursc.org In stark contrast, the bent structure of the 3,4-isomer introduces irregularities into the polymer backbone. acs.orgmdpi.com This disruption hinders the ability of the polymer chains to organize, leading to a significant reduction in crystallinity or the formation of completely amorphous materials. mdpi.comrsc.org

Studies have shown that incorporating an unsymmetrical isomer like 2,4-FDCA into a 2,5-FDCA-based polyester disrupts the repeating units and subsequently hinders crystallization. mdpi.com This effect is a critical tool for polymer scientists, as the integration of isomers can be used to precisely control the degree of crystallinity, allowing for the creation of amorphous polymers with enhanced transparency and different mechanical properties. mdpi.comresearchgate.net The copolyesters formed from 2,4-FDCA and 3,4-BHMF were found to be amorphous or have low melting temperatures, whereas those made with the 2,5-isomer were semicrystalline, clearly demonstrating the impact of isomer choice on polymer chain ordering. acs.orgrug.nl

Development of Sustainable Bio-based Polymers and Related Materials

The development of polymers from renewable resources is a cornerstone of sustainable chemistry, driven by the need to reduce dependence on fossil fuels and mitigate environmental impact. rsc.orgchemistryviews.org this compound, as part of the furan family of bio-based platform chemicals, is integral to this effort. coatingsworld.comncsu.edu Furan dicarboxylic acid (FDCA) and its esters are recognized as top value-added chemicals derivable from biomass. ncsu.educhemistryviews.org

These monomers provide a gateway to a wide array of bio-based materials, including polyesters, polyamides, and plasticizers. coatingsworld.com The resulting furanic polymers, often called "furanoates," are not only sustainable but also exhibit advantageous properties, such as superior gas barrier performance compared to their petroleum-based counterparts like PET, making them highly suitable for packaging applications. coatingsworld.comrsc.org The use of enzymatic processes and bio-based solvents further enhances the sustainability profile of these materials, contributing to the advancement of a circular and green economy. rsc.org Research into different furan isomers, including this compound, expands the toolbox for creating novel, high-performance bioplastics tailored for a variety of applications. ncsu.edumdpi.com

Research into Coordination Polymers and Metal-Organic Frameworks (MOFs) derived from this compound

The exploration of this compound as a building block in materials science has led to significant research into the formation of coordination polymers and Metal-Organic Frameworks (MOFs). This research often involves the in-situ hydrolysis of the dimethyl ester under hydrothermal conditions to yield the corresponding furan-3,4-dicarboxylate ligand, which then coordinates with metal ions. This approach has been particularly fruitful in the synthesis of novel lanthanide-based coordination polymers with interesting photophysical properties.

A notable area of investigation has been the synthesis of two-dimensional coordination polymers through the reaction of this compound with a series of lanthanide (Ln) ions. iaea.orgosti.gov Under hydrothermal conditions, the ester groups of this compound hydrolyze, allowing the resulting carboxylate functionalities to coordinate with the lanthanide ions. This process yields crystalline materials with the general formula [Ln(C₆H₂O₅)(C₆H₃O₅)(H₂O)]n, where Ln can be Samarium (Sm), Europium (Eu), Gadolinium (Gd), Terbium (Tb), Dysprosium (Dy), Holmium (Ho), Erbium (Er), Thulium (Tm), Ytterbium (Yb), or Lutetium (Lu). iaea.orgosti.gov

These materials form two-dimensional networks and exhibit characteristic luminescence, particularly the compounds containing Europium(III) and Terbium(III). iaea.orgosti.gov The luminescent properties, including quantum yields and lifetimes, have been determined for these specific examples, providing insight into their potential for applications in lighting and sensing technologies. iaea.orgosti.gov To understand the energy transfer processes responsible for the observed luminescence, researchers have also determined the energy values for the singlet and triplet states of both the initial reactant, this compound, and the in-situ generated ligand, furan-3,4-dicarboxylic acid. iaea.orgosti.gov

The study of these lanthanide coordination polymers has elucidated the relationship between their structural features and their excited-state dynamics. iaea.orgosti.gov Analysis of the photophysical behavior has revealed that while the Eu(III) and Tb(III) compounds are luminescent, their quantum yields are relatively low. iaea.orgosti.gov This has been attributed to nonradiative deactivation pathways involving high-energy oscillators within the structure. iaea.orgosti.gov

Detailed Research Findings

The following table summarizes the key findings from the research on lanthanide coordination polymers derived from the in-situ hydrolysis of this compound.

| Property | Europium (Eu) Compound | Terbium (Tb) Compound |

| General Formula | [Eu(C₆H₂O₅)(C₆H₃O₅)(H₂O)]n | [Tb(C₆H₂O₅)(C₆H₃O₅)(H₂O)]n |

| Dimensionality | 2D Coordination Polymer | 2D Coordination Polymer |

| Luminescence | Red Emission | Green Emission |

| Quantum Yield | 1.1 ± 0.3% | 3.3 ± 0.8% |

| Luminescence Lifetime | 0.387 ± 0.0001 ms | 0.769 ± 0.006 ms |

Spectroscopic and Structural Elucidation Studies of Dimethyl Furan 3,4 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including dimethyl furan-3,4-dicarboxylate and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, chemists can deduce the precise arrangement of atoms within a molecule.

In the case of furan-based compounds, NMR is instrumental in distinguishing between different isomers, such as dimethyl 2,5-furandicarboxylate, dimethyl 2,4-furandicarboxylate, and dimethyl 3,4-furandicarboxylate. researchgate.net The symmetry of the molecule often dictates the complexity of the spectrum. For instance, the ¹H NMR spectrum of the highly symmetrical dimethyl 2,5-furandicarboxylate shows a singlet for the two equivalent furan (B31954) protons and a singlet for the six equivalent methyl protons. rsc.org In contrast, less symmetrical isomers like dimethyl 2,4-furandicarboxylate exhibit more complex splitting patterns and a greater number of distinct signals. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further insights by revealing correlations between protons and carbons, which is invaluable for assigning complex spectra. np-mrd.org

¹H and ¹³C NMR Data for this compound and its Isomers:

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Dimethyl 2,5-furandicarboxylate | Acetone-d₆ | 7.30 (s, 2H), 3.88 (s, 6H) rsc.org | 158.82, 147.51, 119.26, 52.55 rsc.org |

| Dimethyl 2,4-furandicarboxylate | --- | Complex pattern expected researchgate.net | Distinct signals expected researchgate.net |

| Dimethyl 3,4-furandicarboxylate | --- | Data not available in search results | Data not available in search results |

| Dimethyl 2,3-furandicarboxylate | --- | Complex pattern expected researchgate.net | Distinct signals expected researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. cardiff.ac.uk These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For furan derivatives, characteristic vibrational bands can be observed. The C-H stretching vibrations of the furan ring typically appear at high wavenumbers. globalresearchonline.net The stretching vibrations of the C=C bonds within the furan ring are also identifiable, with their positions influenced by substituents. globalresearchonline.net A key feature in the IR spectra of this compound is the strong absorption band corresponding to the C=O stretching of the ester functional groups.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign the vibrational frequencies, aiding in the interpretation of experimental spectra. cardiff.ac.ukglobalresearchonline.net The comparison of experimental and computed spectra can confirm the molecular structure and provide insights into the vibrational modes. globalresearchonline.net

Characteristic IR and Raman Bands for Furan Derivatives:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Furan Ring C-H Stretch | 3100 - 3250 globalresearchonline.net | |

| Ester C=O Stretch | 1700 - 1750 | Strong intensity in IR spectra. |

| Furan Ring C=C Stretch | 1400 - 1600 globalresearchonline.net | Position can vary with substitution. |

| Furan Ring C-O-C Stretch | 1000 - 1300 | |

| Ester C-O Stretch | 1000 - 1300 | Often appears as two bands. |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. imreblank.ch For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 184.15 g/mol . sigmaaldrich.com

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For furan rings, fragmentation can involve ring opening or the loss of small neutral molecules like carbon monoxide (CO). imreblank.ch The analysis of these fragment ions helps to piece together the original molecular structure. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of ions, which in turn provides the elemental composition, further confirming the identity of the fragments and the parent molecule. rsc.org

Common Fragmentation Patterns in Mass Spectrometry:

| Fragmentation Process | Neutral Loss | Resulting Fragment |

| α-Cleavage | R• | Resonance-stabilized acylium ion youtube.com |

| McLafferty Rearrangement | Alkene | Enol radical cation youtube.com |

| Loss of Alkoxy Group | •OCH₃ | Acylium ion |

| Loss of Ester Group | •COOCH₃ | Furan ring cation |

X-ray Diffraction (XRD) for Crystalline Structure Determination

For compounds that can be obtained as single crystals, X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure. researchgate.net

The crystal structure of a derivative, diethyl 2,5-diphenylfuran-3,4-dicarboxylate, has been reported. researchgate.net In this structure, the phenyl rings are twisted relative to the central furan ring. researchgate.net The packing of molecules in the crystal lattice is influenced by intermolecular interactions such as hydrogen bonds. researchgate.net While the specific crystal structure for this compound was not found in the search results, XRD studies on its derivatives and related furan compounds provide valuable insights into the expected solid-state conformation and packing. researchgate.netresearchgate.net

Advanced Thermal Analysis Techniques in Polymer Characterization (e.g., DSC, TGA)

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of polymers derived from this compound. netzsch.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. netzsch.com It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For polyesters derived from furan-based monomers, DSC can reveal how the structure of the furan isomer and other co-monomers influences these properties. For example, polyesters based on 3,4-bis(hydroxymethyl)furan (a derivative of this compound) have been shown to exhibit different thermal behaviors compared to their 2,5-isomer counterparts. researchgate.netacs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com TGA is used to assess the thermal stability of polymers, providing information on decomposition temperatures. Studies have shown that polyesters incorporating 3,4-furan moieties can exhibit enhanced thermal stability compared to those with 2,5-furan units. acs.org

Thermal Properties of Furan-Based Polyesters:

| Polymer Type | Technique | Key Findings |

| Polyesters from 3,4-bis(hydroxymethyl)furan | DSC | Glass transition temperatures (Tg) can be tuned, for example, from 70-100 °C in certain copolyesters. researchgate.net |

| Polyesters from 3,4-bis(hydroxymethyl)furan | TGA | Decomposition temperatures (Td50%) are in the range of 358-385 °C, indicating good thermal stability. researchgate.net |

| Copolyesters with 3,4-bis(hydroxymethyl)furan | DSC | Semicrystalline properties with melting temperatures (Tm) observed. acs.org |

| Copolyesters with 3,4-bis(hydroxymethyl)furan | TGA | Higher thermal degradation temperatures (Td-max) compared to copolyesters with 2,5-bis(hydroxymethyl)furan. acs.org |

Computational Chemistry and Theoretical Investigations of Dimethyl Furan 3,4 Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of furan (B31954) derivatives. While dedicated DFT studies focusing solely on the ground state of Dimethyl furan-3,4-dicarboxylate are not extensively detailed in the literature, the methodology is frequently applied to its derivatives and reaction products. These applications underscore the compound's role as a versatile building block in synthetic chemistry.

For instance, DFT calculations have been employed to determine the three-dimensional geometry of complex heterocyclic systems synthesized from this compound. researchgate.net In one study, after using the furan diester as a starting material to create novel 1,2-dihydrofuro[3,4-d]pyrimidines, DFT was used to optimize the geometry of the final products. researchgate.net Similarly, theoretical studies on derivatives have utilized DFT at levels like B3LYP/6-31G** to calculate molecular descriptors. researchgate.net These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which predict the biological activity of molecules based on their computed properties. researchgate.net DFT has also been used to determine the stability and chemical reactivity of related compounds by analyzing HOMO-LUMO energy differences and mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor sites for reactions. researchgate.net The application of these robust computational methods to molecules derived from this compound highlights the accepted reliability of DFT in predicting the geometric and electronic properties within this class of compounds. epdf.pub

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily defined by the rotation of its two methoxycarbonyl (-COOCH₃) groups attached to the furan ring. Conformational analysis and potential energy surface (PES) mapping are the computational techniques used to explore this flexibility. These methods systematically calculate the molecule's energy as a function of the rotation around specific bonds, primarily the C-C bonds connecting the ester groups to the furan ring.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ₁ | O=C-C₃-C₄ | Rotation of the ester group at position 3 relative to the furan ring. |

| τ₂ | O=C-C₄-C₃ | Rotation of the ester group at position 4 relative to the furan ring. |

| τ₃ | C₃-C-O-CH₃ | Rotation of the methyl group within the ester at position 3. |

| τ₄ | C₄-C-O-CH₃ | Rotation of the methyl group within the ester at position 4. |

By mapping the energy changes associated with varying τ₁ and τ₂, a PES map can be generated, revealing the most stable planar or non-planar arrangements of the ester groups and the energetic cost of rotating them.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental measurements to confirm molecular structures. DFT calculations can accurately predict parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-visible electronic absorption spectra.

For this compound, experimental NMR data has been reported. acs.org A computational study would typically involve optimizing the molecule's geometry using DFT and then calculating the NMR shielding tensors for each nucleus. These values are then converted into chemical shifts and compared directly with the experimental spectrum. A strong correlation between the predicted and observed spectra provides high confidence in the structural assignment and the computational model's accuracy.

Table 2: Experimental NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H NMR | 8.08 (s, 2H), 3.84 (s, 6H) | CDCl₃ | acs.org |

| ¹³C{¹H} NMR | 162.1, 146.4, 118.8, 52.2 | CDCl₃ | acs.org |

Note: The original source did not explicitly assign the ¹³C peaks. The two protons at positions 2 and 5 of the furan ring are equivalent due to symmetry, resulting in a single signal at 8.08 ppm. The six protons of the two equivalent methyl groups appear as a singlet at 3.84 ppm.

Computational Elucidation of Reaction Mechanisms

Computational modeling is invaluable for elucidating reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to observe experimentally. This compound features in several synthetic pathways where computational analysis could, or has been proposed to, clarify the mechanism.

A notable example is its formation as a central intermediate in a novel, sustainable route to produce pyromellitic acid from biomass-derived furan. acs.orgacs.org In this process, this compound is generated through a cascade of selective hydrogenation and a retro-Diels–Alder reaction. acs.orgacs.org Computational studies can model the energetics of this retro-Diels-Alder step, confirming its feasibility and optimizing conditions.

Furthermore, the compound serves as a precursor for more complex heterocyclic structures.

Synthesis of Furo[3,4-d]pyrimidines: It is the starting material for a multi-step synthesis of 1,2-dihydrofuro[3,4-d]pyrimidines, which involves the formation of an acyl azide, Curtius rearrangement to an isocyanate, and subsequent intramolecular cyclization. researchgate.netresearchgate.net A mechanism for a furan-fused pyrrolone, which can occur as a side product, was proposed based on experimental and computational findings. researchgate.net

Claisen Condensation: The furan-3,4-dicarboxylate core can be used to build an annulated arene ring through sequential Claisen condensation reactions, for example, with a succinimide (B58015) to produce furo[3,4-f]isoindole derivatives. thieme-connect.de DFT calculations would be ideal for studying the intermediates and transition states of this base-catalyzed condensation and cyclization sequence.

Table 3: Computationally Relevant Reactions

| Reaction Type | Role of this compound | Potential Computational Insights | Reference |

|---|---|---|---|

| Retro-Diels–Alder | Product / Intermediate | Reaction energy profile, transition state geometry, and activation energy. | acs.orgacs.org |

| Curtius Rearrangement & Cyclization | Starting Material | Mechanism of isocyanate formation and subsequent intramolecular nucleophilic attack. | researchgate.netresearchgate.net |

| Claisen Condensation | Reactant | Energetics of sequential condensation and cyclization steps. | thieme-connect.de |

Green Metrics and Life Cycle Assessment for Sustainable Chemical Processes

As the chemical industry shifts towards sustainability, computational tools are increasingly used to evaluate the environmental footprint of chemical processes. Green metrics and Life Cycle Assessments (LCAs) quantify the environmental impact, resource consumption, and emissions associated with a product's entire life cycle.

A recent study developing a sustainable route from furan to pyromellitic acid, which involves this compound as a key intermediate, highlights this application. acs.orgacs.org In this work, a preliminary green metrics analysis and LCA were performed to calculate the material consumption and emissions of the entire process. acs.orgacs.orgfigshare.com This computational assessment indicated the potential environmental friendliness of the biomass-based route compared to traditional petroleum-based methods, paving the way for producing eco-friendly polyimide materials. acs.org

In a related context, computational docking analyses have been used to study the enzymatic polymerization of different furan dicarboxylate isomers, including the 3,4-isomer. researchgate.net Such studies help explain the enzyme's substrate preference and guide the design of greener, biocatalytic synthetic procedures. researchgate.net These computational approaches, from full LCAs to molecular docking, are crucial for designing and validating sustainable chemical processes that utilize bio-based platform chemicals like this compound.

Future Directions and Emerging Research Avenues in Dimethyl Furan 3,4 Dicarboxylate Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The pursuit of more efficient and novel synthetic routes to dimethyl furan-3,4-dicarboxylate is a primary focus of current research. A facile route has been described starting from dimethylmaleic anhydride, which undergoes NBS-bromination and subsequent treatment with aqueous potassium hydroxide (B78521) (KOH) to yield bis(hydroxymethyl)maleic anhydride. researchgate.net This intermediate then undergoes an intramolecular Mitsunobu ring closure, followed by esterification and DDQ-oxidation to produce the desired esters of furan-3,4-dicarboxylic acid. researchgate.net Another approach involves the chemoselective condensation of diethyl malonate with 2-(bromomethyl)-3-methylmaleic anhydride. researchgate.net

Recent innovations also include methods that are adaptable for industrial-scale production. One such method for a related derivative, diethyl 2,5-dimethylfuran-3,4-dicarboxylate, involves the microwave-heated reflux reaction of diethyl 2,3-diacetylsuccinate in a dilute hydrochloric acid solution. google.com This approach is noted for its simplicity, avoidance of expensive or toxic reagents, and cost-effectiveness. google.com

Furthermore, enzymatic synthesis is emerging as a promising green alternative. The use of Candida antarctica lipase (B570770) B (CALB) as a biocatalyst for the polymerization of furan-based monomers highlights a move towards more sustainable synthetic procedures. acs.orgresearchgate.net

Expansion of Applications in Diverse Scientific and Technological Fields

The unique structure of this compound makes it a valuable building block for a variety of materials with tailored properties. Its applications are continually expanding into diverse scientific and technological domains.

One significant application is in the synthesis of advanced polymers. It serves as a reactant for creating:

Luminescent lanthanide-furandicarboxylate coordination polymers , which are synthesized through hydrolysis with lanthanide ions. sigmaaldrich.comsigmaaldrich.com

Polyesters , via polycondensation with linear bio-based aliphatic diols. sigmaaldrich.comsigmaaldrich.com The resulting furan-based polyesters are being explored as bio-based alternatives to traditional plastics. researchgate.net

Thermally responsive dendrons and dendrimers . This is achieved by reducing the this compound with lithium aluminium hydride (LiAlH₄) to form furanmonomers, which then react with maleimides to create furan-maleimide Diels-Alder adducts. sigmaaldrich.comsigmaaldrich.com

In the realm of materials science, copolyesters containing 3,4-bis(hydroxymethyl)furan (derived from this compound) are being investigated to enhance the rigidity and thermal stability of polymers. acs.org These bio-based polymers have potential applications in packaging, fibers, and films. rsc.org

Innovations in Green and Sustainable Production Technologies

A strong emphasis is being placed on developing green and sustainable methods for producing this compound and its derivatives. This aligns with the broader goal of transitioning to a bio-based economy. Key innovations include:

Utilization of Bio-based Feedstocks: Researchers are exploring the synthesis of furan (B31954) derivatives from renewable resources like biomass. rsc.orgmdpi.com For instance, furan-2,5-dicarboxylic acid (FDCA), a related isomer, can be produced from biomass-derived furfural. sarchemlabs.com A one-pot synthesis of dimethyl 2,5-furandicarboxylate (FDME) from galactaric acid using dimethyl carbonate (DMC) has been demonstrated, offering a greener route from a bio-based starting material. rsc.orgmdpi.com

Enzymatic Catalysis: As mentioned earlier, enzymatic polymerization using catalysts like Candida antarctica lipase B (CALB) represents a significant advancement in green synthesis. acs.orgresearchgate.net This method avoids harsh reaction conditions and toxic catalysts often used in traditional polymerization.

Green Solvents and Reagents: The use of dimethyl carbonate (DMC) as both a solvent and a reagent in the synthesis of furanic esters is a notable green innovation. rsc.orgmdpi.com DMC is considered a more environmentally benign alternative to traditional organic solvents.

These sustainable approaches aim to reduce the environmental impact of chemical production and decrease reliance on fossil fuels. rsc.org

Advancements in Theoretical and Computational Approaches for Predictive Modeling

Theoretical and computational methods are increasingly being employed to accelerate the development and optimization of processes involving this compound. While specific studies on this exact molecule are part of a broader research area, the application of these tools to furan chemistry is well-established.

Computational approaches, such as Density Functional Theory (DFT), are used to:

Predict Reaction Outcomes: Theoretical models can help in understanding reaction mechanisms, such as the Diels-Alder reactions involving furan derivatives, and in predicting the most favorable reaction pathways.

Design Novel Catalysts: Computational screening can identify promising catalysts for the synthesis and polymerization of furan-based monomers, reducing the need for extensive experimental work. For example, theoretical studies can elucidate the role of different catalyst supports, like HY zeolite, in hydrogenation reactions of furan derivatives. researchgate.net

Model Polymer Properties: Predictive modeling can be used to estimate the physical and chemical properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and barrier properties. This aids in the rational design of new materials for specific applications.

These in-silico techniques provide valuable insights that complement experimental research, leading to a more efficient and targeted approach to materials discovery.

Further Exploration of Structure-Activity Relationships for Advanced Material Design

A deeper understanding of the structure-activity relationships of this compound and its derivatives is crucial for designing advanced materials with tailored functionalities. Research in this area focuses on how modifications to the molecular structure influence the macroscopic properties of the resulting materials.

Key areas of exploration include:

Isomer Effects: The position of the carboxylate groups on the furan ring significantly impacts polymer properties. Studies comparing polyesters made from 2,5-, 2,4-, and 3,4-furandicarboxylate isomers reveal differences in thermal transitions and crystallinity. acs.orgresearchgate.net For example, the asymmetrical structure of the 2,4-isomer can influence its interaction with enzyme active sites during polymerization. acs.org

Copolymerization: Introducing comonomers into polyesters based on furan dicarboxylic acids is a powerful tool for tuning properties. mdpi.com By varying the type and amount of comonomer, researchers can control the glass transition temperature, melting point, and mechanical properties of the resulting copolymers. mdpi.comnih.gov For instance, copolymerizing with diols of varying chain lengths allows for systematic adjustments to the polymer backbone's flexibility. acs.org

Development of Furan-Based Resins: Furan-based dicarboxylic acids are being used to create bio-derived dimethacrylate resins as potential substitutes for bisphenol A-based materials. acs.orgacs.orgresearchgate.net The structure of the furan derivative influences the viscosity of the resin and the thermal properties of the cured thermoset. acs.orgresearchgate.net

This ongoing exploration of structure-property relationships is essential for unlocking the full potential of this compound in the development of high-performance, sustainable materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl furan-3,4-dicarboxylate, and how can reaction conditions be optimized for reproducibility?

- This compound is typically synthesized via esterification of furan-3,4-dicarboxylic acid with methanol under acidic catalysis. Optimization involves adjusting molar ratios, temperature, and catalyst loading. For example, factorial design (a structured experimental approach) can systematically evaluate variables like reaction time (40–80°C) and stoichiometry to maximize yield . Post-synthesis, purity is validated using techniques like NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups and confirm esterification success (e.g., methyl ester peaks at δ ~3.8 ppm for protons and ~50–55 ppm for carbons) .

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and packing. Software like APEX2 and SAINT-Plus refine data to produce high-resolution structures, with bond lengths and angles reported to ±0.01 Å precision .

Q. How can researchers ensure high purity during synthesis, and what purification techniques are recommended?

- Recrystallization from ethanol or methanol is standard for removing unreacted starting materials. Chromatographic methods (e.g., silica gel column chromatography using ethyl acetate/hexane eluents) isolate the compound from byproducts. Purity ≥95% is confirmed via HPLC (retention time ~8–10 min under reverse-phase conditions) .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

- Discrepancies in bond angles or torsional strains require cross-validation. For instance, SC-XRD data (e.g., dihedral angles of 5–10° between ester groups) should align with density functional theory (DFT) simulations (B3LYP/6-31G* basis set). Deviations >5% necessitate re-examining experimental conditions (e.g., crystal mounting errors) or computational parameters .

Q. What experimental design strategies are optimal for studying reaction kinetics or catalytic mechanisms involving this compound?

- Factorial Design: A 2³ factorial matrix evaluates temperature (40–80°C), catalyst concentration (0.5–2 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies interactions between variables, reducing trial runs by 50% .

- Computational Screening: ICReDD’s reaction path search algorithms (e.g., GRRM17) predict transition states and intermediates, narrowing experimental parameters to <10% of initial possibilities .

Q. How can computational tools enhance the prediction of this compound’s reactivity in novel reactions?

- Quantum mechanics/molecular mechanics (QM/MM) simulations model nucleophilic attack at the carbonyl groups. Software like Gaussian 16 calculates activation energies (ΔG‡ ~25–30 kcal/mol for ester hydrolysis) and identifies electrophilic sites for functionalization. Machine learning platforms (e.g., ChemOS) automate condition optimization using historical reaction datasets .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining yield?

- Continuous Flow Reactors: Microreactors with controlled residence times (2–5 min) improve heat transfer and reduce side reactions (e.g., decarboxylation) at scale.

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress by tracking carbonyl IR peaks (1700–1750 cm⁻¹), enabling real-time adjustments .

Q. How can researchers analyze and mitigate batch-to-batch variability in this compound synthesis?

- Statistical process control (SPC) charts track critical quality attributes (CQAs) like yield (target: 70–80%) and purity. Root-cause analysis (e.g., fishbone diagrams) identifies variables like raw material impurities or humidity fluctuations. Stability studies (TGA/DSC) assess degradation under storage conditions (e.g., 5% mass loss at 150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.